![molecular formula C14H8ClNO2 B6378450 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% CAS No. 1261944-61-9](/img/structure/B6378450.png)
6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%
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Overview
Description
6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is a compound that has been studied for its potential applications in scientific research. It is a phenol derivative that has been found to be useful in various biochemical and physiological processes.
Scientific Research Applications
6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been found to be useful in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-aryl-3-cyano-4-chlorophenols, 2-aryl-3-cyano-4-chloro-5-formylphenols, and 4-chloro-3-cyano-6-formylphenols. It has also been used in the synthesis of heterocyclic compounds, such as 2-aryl-3-cyano-4-chloro-5-formyl-6-methylpyridines and 2-aryl-3-cyano-4-chloro-5-formyl-6-methylpyrimidines. In addition, 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been used in the synthesis of various other organic compounds, such as 5-formyl-2-aryl-3-cyano-4-chlorophenols, 6-formyl-2-aryl-3-cyano-4-chlorophenols, and 4-chloro-3-cyano-6-methylphenols.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of various organic compounds. It is thought to facilitate the formation of covalent bonds between the various atoms and molecules in the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been found to be non-toxic and non-irritating. It has also been found to have no significant effect on the growth of bacteria or fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% in lab experiments is its low cost. It is also relatively easy to obtain and use. However, it is important to note that the compound is sensitive to light and heat and must be stored in a cool, dry place. In addition, the compound is volatile and has a low boiling point, which can make it difficult to use in some experiments.
Future Directions
There are numerous potential future directions for research involving 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%. These include further investigation into its mechanism of action, its potential applications in biochemistry and physiology, and its potential use as a catalyst in organic synthesis. Additionally, further research into its toxicity and environmental effects could be conducted. Finally, further research into its potential use as a pharmaceutical agent could be conducted.
Synthesis Methods
6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-chloro-3-cyanophenol with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of 6-(4-chloro-3-cyanophenyl)-2-formylphenol, 95%. The second step involves the crystallization of the product in a suitable solvent.
properties
IUPAC Name |
2-chloro-5-(3-formyl-2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-5-4-9(6-11(13)7-16)12-3-1-2-10(8-17)14(12)18/h1-6,8,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMPJJVVCUSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C#N)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685235 |
Source
|
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-cyanophenyl)-2-formylphenol | |
CAS RN |
1261944-61-9 |
Source
|
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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